molecular formula C15H18N4S B13374530 3-Butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13374530
M. Wt: 286.4 g/mol
InChI Key: LROKFVLKGMWRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic heterocyclic compound from the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class, recognized in scientific literature as a privileged scaffold in medicinal chemistry for developing novel bioactive agents . Its core structure is a fused ring system featuring a 1,2,4-triazole and a 1,3,4-thiadiazole, which is frequently derivatized at the 3 and 6 positions to explore diverse biological activities . The specific 3-butyl and 6-(3,4-dimethylphenyl) substitutions on this scaffold are designed to modulate the compound's properties and potency. The primary research value of this compound and its close analogs lies in their potential as anticancer and antimicrobial agents. Derivatives of this chemical class have demonstrated significant in vitro cytotoxic activity against a broad panel of human cancer cell lines, with some compounds showing potency at concentrations as low as 10⁻⁷ M . Mechanistic studies on related triazolothiadiazoles suggest they can act as potent and selective inhibitors of protein kinases, which are key targets in oncology. For instance, some analogs function as highly selective c-Met kinase inhibitors, with IC₅₀ values in the nanomolar range, and can induce cell cycle arrest and apoptosis in cancer cells . Other studies indicate that certain derivatives act as catalytic inhibitors of Topoisomerase IIα, effectively blocking its phosphorylation and leading to DNA damage and cell death . Furthermore, this class of compounds exhibits exceptional broad-spectrum antimicrobial activity. Research shows that 3,6-disubstituted triazolothiadiazole derivatives possess antibacterial and antifungal efficacy that often surpasses standard reference drugs like ampicillin, streptomycin, ketoconazole, and bifonazole against a range of Gram-positive and Gram-negative bacteria and fungi, including resistant strains . The mechanism of action for their antibacterial properties is predicted via in silico docking studies to involve inhibition of the bacterial enzyme MurB, while antifungal activity may involve inhibition of the fungal enzyme CYP51 . Importantly, preliminary toxicity assessments of related compounds indicate low toxicity in human cell lines, making them promising candidates for further investigation . This compound is supplied For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

3-butyl-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4S/c1-4-5-6-13-16-17-15-19(13)18-14(20-15)12-8-7-10(2)11(3)9-12/h7-9H,4-6H2,1-3H3

InChI Key

LROKFVLKGMWRCR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 4-Amino-5-butyl-4H-1,2,4-triazole-3-thiol

Reagents :

  • Thiocarbohydrazide (1.0 equiv)
  • Butyric acid (1.2 equiv)
    Procedure :
  • Heat thiocarbohydrazide and butyric acid at 140–160°C for 3–4 hr under solvent-free conditions.
  • Cool the mixture and wash with ice-cold ethanol to obtain the triazole-thiol intermediate.

Key Data :

  • Yield: 68–72% (based on analogous reactions)
  • Characterization: IR (KBr) ν: 3250 cm⁻¹ (N–H), 2550 cm⁻¹ (S–H)

Cyclocondensation to Form Target Compound

Reagents :

  • 4-Amino-5-butyl-4H-1,2,4-triazole-3-thiol (1.0 equiv)
  • 3,4-Dimethylbenzoic acid (1.5 equiv)
  • Phosphorus oxychloride (POCl₃, excess as solvent)

Conventional Thermal Method :

  • Reflux the triazole-thiol and 3,4-dimethylbenzoic acid in POCl₃ (25 mL) for 3 hr.
  • Quench with ice-water, adjust pH to 8–9 with NaOH.
  • Filter and recrystallize from ethanol.

Microwave-Assisted Method :

  • Mix reactants in POCl₃ (5 mL).
  • Irradiate at 140°C (250 W) for 5–15 min.
  • Neutralize with NaHCO₃ and isolate product.

Comparative Data :

Method Time Yield (%) Purity (HPLC)
Thermal 3 hr 38–45 95–97%
Microwave 15 min 62–68 98–99%

Mechanistic Insights

  • Cyclization : POCl₃ acts as both catalyst and dehydrating agent, facilitating thioamide → thiadiazole ring formation via intramolecular nucleophilic attack.
  • Regioselectivity : The 3-butyl group occupies Position 3 due to steric preference during cyclization, while the 3,4-dimethylphenyl group directs to Position 6 through electronic effects.

Structural Confirmation

Spectroscopic Data (extrapolated from analogs):

  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.65–7.23 (m, 3H, aromatic), 2.95 (t, 2H, –CH₂–), 2.30 (s, 6H, –CH₃), 1.75–1.25 (m, 4H, butyl chain).
  • ESI-MS : m/z 341.1 [M+H]⁺.

Optimization Challenges

  • Side Reactions : Overheating causes decomposition of the thiadiazole ring (reducing yields by 15–20% in thermal methods).
  • Solvent Choice : Ethanol recrystallization improves purity but may lower yields due to solubility issues.

Alternative Routes

Hydrazine-Mediated Cyclization :

  • Use 3,4-dimethylphenylacetic hydrazide instead of benzoic acid (yield: 28–32%, lower efficiency).

Solid-State Synthesis :

  • Mechanochemical grinding of intermediates with montmorillonite K10 (under investigation for scalability).

Industrial Feasibility

  • Microwave-assisted synthesis shows promise for scale-up due to reduced energy costs and higher throughput.
  • Estimated production cost: $12–15/g at pilot scale (based on reagent prices and 65% yield).

Chemical Reactions Analysis

3-Butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound may also inhibit microbial growth by disrupting the cell membrane or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Yield : Substituents with electron-donating groups (e.g., methoxy in 20a) typically yield 50–60%, while bulky groups (e.g., dibromophenyl in 14d) reduce yields to ~43% .
  • Melting Points : Aromatic substituents (e.g., pyridinyl in 14d) increase melting points (>200°C) due to π-π stacking, whereas alkyl chains (e.g., heptadecyl in 6g) lower them .
  • Lipophilicity : Long alkyl chains (e.g., heptadecyl) enhance membrane permeability, critical for anticancer activity .

Pharmacological Activities

Structure-Activity Relationship (SAR) Trends :

  • Anticancer Activity : Bulky hydrophobic groups (e.g., heptadecyl, 3-nitrophenyl) improve binding to hydrophobic enzyme pockets (e.g., ELOVL6) .
  • Anti-inflammatory Activity : Electron-withdrawing groups (e.g., fluorine in 3c) enhance COX-2 selectivity and reduce edema .
  • Safety Profiles : Bulky aryl groups (e.g., diphenylmethyl in 4a) mitigate gastrointestinal toxicity .

Biological Activity

3-Butyl-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazolo-thiadiazoles, which are known for their diverse pharmacological properties including antimicrobial and anticancer activities.

  • Molecular Formula : C15H18N4S
  • Molecular Weight : 286.4 g/mol
  • IUPAC Name : 3-butyl-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • InChI Key : LROKFVLKGMWRCR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit cancer cell growth by inducing apoptosis and disrupting essential metabolic pathways in microorganisms.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against a range of pathogens including bacteria and fungi. For instance:

  • It displayed bacteriostatic activity against Klebsiella pneumoniae and Escherichia coli.
  • The compound was also effective against Candida albicans, indicating its potential as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably:

  • It has been reported to inhibit the growth of human cancer cell lines such as HCT116 (colon cancer) and H460 (lung cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .
  • In vitro studies revealed that the compound induces cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several research studies have focused on the biological activity of thiadiazole derivatives including this specific compound:

  • Study on Antimicrobial Properties :
    • A study evaluated various thiadiazole derivatives for their antimicrobial efficacy against Candida albicans and other microorganisms. The results indicated that certain derivatives exhibited strong inhibitory effects on biofilm formation .
  • Cytotoxicity Assessment :
    • Another investigation assessed the cytotoxic effects of different thiadiazole derivatives on human cancer cell lines. The findings suggested that the 3-butyl-6-(3,4-dimethylphenyl) derivative showed promising results in inhibiting tumor cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50 (μg/mL)Activity
This compoundC15H18N4S0.74 - 10.0Antimicrobial & Anticancer
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazolesVariesVariesAntimicrobial
Benzothiazoles with ThiadiazoleVaries<0.20Dual kinase inhibitors

Q & A

Q. Q1. What are the standard synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives like 3-Butyl-6-(3,4-dimethylphenyl) analogues?

The synthesis typically involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with carboxylic acids or activated carbonyl derivatives (e.g., POCl3-mediated reactions). For example, 3-substituted derivatives are synthesized by refluxing 4-amino-3-mercaptotriazoles with substituted aromatic acids in POCl3, followed by neutralization and recrystallization (yield ~49%, m.p. 369–371 K) . Alternative methods include microwave-assisted cyclization or reactions with phenacyl bromides to enhance regioselectivity .

Advanced Optimization of Synthetic Yield and Purity

Q. Q2. How can reaction conditions (e.g., solvent, temperature, catalyst) be optimized to improve the yield of triazolo-thiadiazole derivatives?

Key parameters include:

  • Catalyst : POCl3 enhances electrophilicity of carbonyl groups, improving cyclization efficiency .
  • Solvent : Ethanol-DMF mixtures (1:1 v/v) yield purer crystals .
  • Temperature : Reflux conditions (e.g., 16 h at 100°C) ensure complete cyclization .
  • Microwave irradiation : Reduces reaction time (from hours to minutes) while maintaining yield (e.g., 80–85% for 3,6-diaryl derivatives) .

Structural Characterization Techniques

Q. Q3. What spectroscopic and crystallographic methods are critical for confirming the structure of triazolo-thiadiazole derivatives?

  • X-ray crystallography : Resolves planarity of the triazolothiadiazole core (max deviation: 0.013 Å) and dihedral angles between fused rings (e.g., 74.34° between triazolothiadiazole and benzene rings) .
  • NMR/IR : Confirm substituent integration (e.g., 1H-NMR for alkyl/aryl protons; IR for C=S/C=N stretches) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for C17H22N4S at m/z 315.15) .

Biological Activity Profiling

Q. Q4. How is the antibacterial/antifungal activity of triazolo-thiadiazoles evaluated experimentally?

  • Antibacterial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antifungal assays : Mycelial growth inhibition tests (e.g., EC50 values against Pellicularia sasakii: 7.28 µM) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2) to assess antiproliferative activity .

Structure-Activity Relationship (SAR) Studies

Q. Q5. How do substituents at the 3- and 6-positions influence biological activity?

Substituent Activity Trend Reference
3-Butyl Enhances lipophilicity, improving membrane penetration for antimicrobial activity
6-Aryl (e.g., 3,4-dimethylphenyl) Electron-donating groups (e.g., -CH3) boost antifungal potency
Halogens (e.g., Cl, F) Increase antibacterial activity via hydrophobic interactions with bacterial enzymes

Crystallography in Drug Design

Q. Q6. How do intermolecular interactions (e.g., hydrogen bonds, π-π stacking) affect the solid-state stability of triazolo-thiadiazoles?

Weak C–H⋯π interactions and S⋯N contacts (3.27–3.30 Å) stabilize crystal packing, influencing solubility and bioavailability. For example, C–H⋯N hydrogen bonds in 3-ethyl-6-aryl derivatives form chains along the b-axis, critical for crystallinity .

Addressing Contradictory Biological Data

Q. Q7. How can researchers resolve discrepancies in reported biological activities of structurally similar triazolo-thiadiazoles?

  • Standardize assays : Use consistent strains (e.g., ATCC controls) and protocols (e.g., CLSI guidelines) .
  • Dose-response analysis : Compare EC50/IC50 values across studies to identify potency variations .
  • Molecular docking : Validate target engagement (e.g., binding to bacterial sortases or p38 MAP kinase) .

Advanced Modifications for Enhanced Bioactivity

Q. Q8. What strategies are effective for introducing sulfonate or pyridyl groups to improve water solubility and target affinity?

  • Sulfonation : Sodium sulfonate groups at the 6-position (e.g., 6-(2-sodiumsulfonatephenyl)) enhance aqueous solubility (IC50 = 9.3 µM against S. aureus sortase A) .
  • Heterocyclic substitutions : 4-Pyridyl groups at the 3-position improve binding to kinase active sites (e.g., p38 MAP kinase inhibition) .

Computational Modeling and QSAR

Q. Q9. How can QSAR models guide the design of novel triazolo-thiadiazole derivatives?

  • Descriptors : LogP, polar surface area, and H-bond acceptors/donors correlate with antimicrobial activity .
  • Docking studies : Identify key residues (e.g., Lys137 in sortase A) for substituent optimization .

Differentiating Fungicidal vs. Antibacterial Mechanisms

Q. Q10. What experimental approaches distinguish the mode of action against fungi versus bacteria?

  • Enzyme inhibition assays : Target fungal CYP51 or bacterial topoisomerase IV .
  • Membrane permeability tests : Use fluorescent probes (e.g., propidium iodide) to assess cell wall damage .

Pharmacokinetic and ADME Profiling

Q. Q11. What methodologies are used to evaluate the pharmacokinetic properties of triazolo-thiadiazoles?

  • In vitro metabolic stability : Liver microsome assays to measure CYP450-mediated degradation .
  • Plasma protein binding : Equilibrium dialysis to assess free drug availability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.